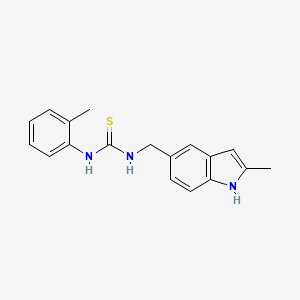
1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea, also known as MITU, is a compound that has been of interest in the field of scientific research due to its potential pharmacological applications. It belongs to the class of thiourea derivatives and has a molecular formula of C19H20N2S.
Mécanisme D'action
The mechanism of action of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea is not fully understood. However, it has been proposed that 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea exerts its pharmacological effects by modulating various signaling pathways in cells. For example, 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to exert various biochemical and physiological effects in cells. It has been shown to decrease the production of inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Avantages Et Limitations Des Expériences En Laboratoire
1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to have low toxicity and is well-tolerated by cells. However, one limitation of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea. One potential area of research is the development of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea could lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea involves the reaction of 2-methyl-1H-indole-5-carbaldehyde with o-toluidine and thiourea in the presence of a catalyst such as sodium methoxide. This reaction results in the formation of 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea as a white crystalline powder.
Applications De Recherche Scientifique
1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been studied for its potential pharmacological applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. Studies have shown that 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea has been found to inhibit the replication of viruses such as HIV and HCV.
Propriétés
IUPAC Name |
1-[(2-methyl-1H-indol-5-yl)methyl]-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-12-5-3-4-6-16(12)21-18(22)19-11-14-7-8-17-15(10-14)9-13(2)20-17/h3-10,20H,11H2,1-2H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTBACDLGBJHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC2=CC3=C(C=C2)NC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-methyl-1H-indol-5-yl)methyl)-3-(o-tolyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-2-methoxy-5-{[3-(trifluoromethyl)phenyl]sulfonyl}nicotinonitrile](/img/structure/B3018247.png)

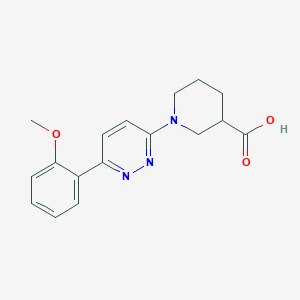
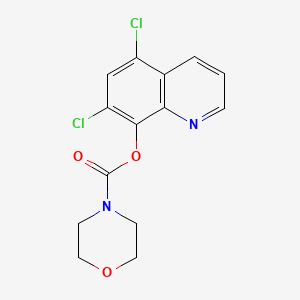


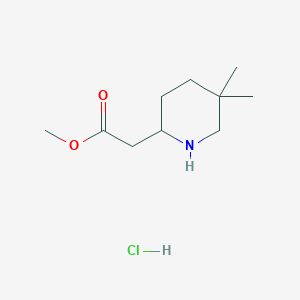
![7-tert-Butyl-7-azabicyclo[4.1.0]heptane](/img/structure/B3018263.png)

![Methyl 2'-amino-7'-methyl-1-(3-methylbenzyl)-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B3018265.png)
![(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one](/img/structure/B3018266.png)
![Tert-butyl 4-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B3018267.png)
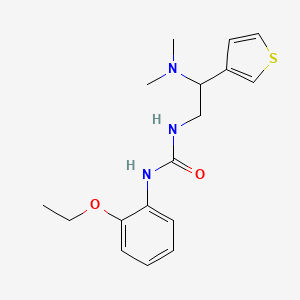
![N-(3,4-dimethoxybenzyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3018269.png)